molecular formula C17H19NO2 B5571284 N-mesityl-3-(5-methyl-2-furyl)acrylamide

N-mesityl-3-(5-methyl-2-furyl)acrylamide

Cat. No.: B5571284
M. Wt: 269.34 g/mol
InChI Key: BCHPKPGMUKDRCM-BQYQJAHWSA-N
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Description

N-mesityl-3-(5-methyl-2-furyl)acrylamide is an organic compound that features a mesityl group attached to an acrylamide moiety, which is further substituted with a 5-methyl-2-furyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-mesityl-3-(5-methyl-2-furyl)acrylamide typically involves the reaction of mesitylamine with 3-(5-methyl-2-furyl)acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-mesityl-3-(5-methyl-2-furyl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The mesityl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted mesityl derivatives.

Scientific Research Applications

N-mesityl-3-(5-methyl-2-furyl)acrylamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-mesityl-3-(5-methyl-2-furyl)acrylamide involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The mesityl and furan groups can participate in π-π stacking interactions and hydrogen bonding, respectively, which contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-mesityl-3-(2-furyl)acrylamide: Similar structure but lacks the methyl group on the furan ring.

    N-mesityl-3-(5-hydroxymethyl-2-furyl)acrylamide: Contains a hydroxymethyl group instead of a methyl group on the furan ring.

Uniqueness

N-mesityl-3-(5-methyl-2-furyl)acrylamide is unique due to the presence of the 5-methyl-2-furyl group, which can influence its chemical reactivity and biological activity. The methyl group can enhance the compound’s lipophilicity and potentially improve its pharmacokinetic properties.

Properties

IUPAC Name

(E)-3-(5-methylfuran-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-11-9-12(2)17(13(3)10-11)18-16(19)8-7-15-6-5-14(4)20-15/h5-10H,1-4H3,(H,18,19)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHPKPGMUKDRCM-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)NC2=C(C=C(C=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/C(=O)NC2=C(C=C(C=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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